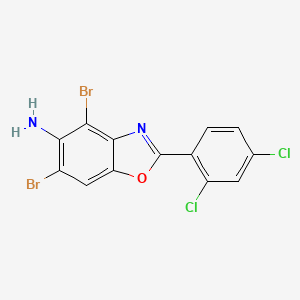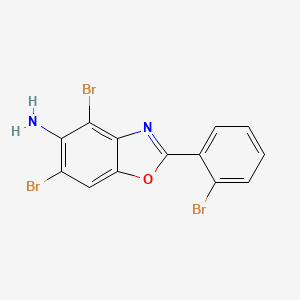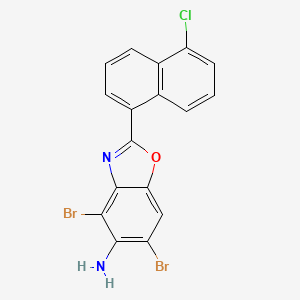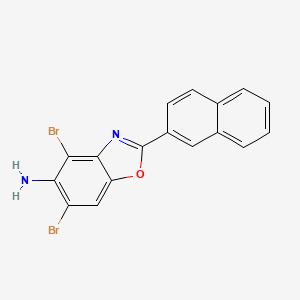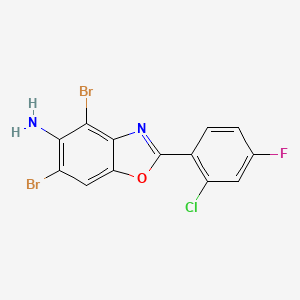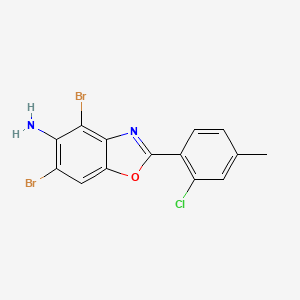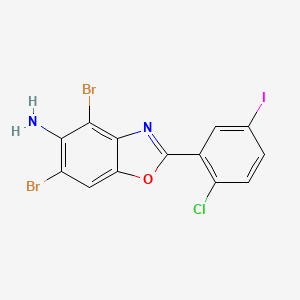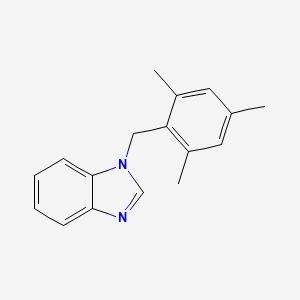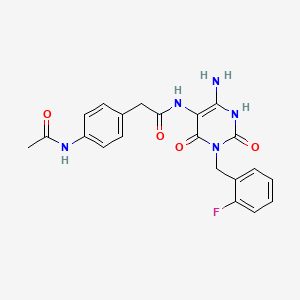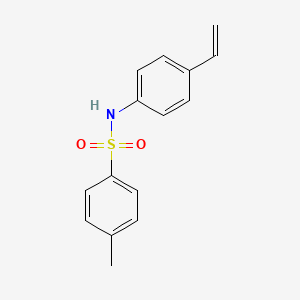
1-(4-Hydroxy-3-methoxyphenyl)butan-1-one
Descripción general
Descripción
1-(4-Hydroxy-3-methoxyphenyl)butan-1-one, also known as 2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-, is a compound with the molecular formula C11H14O3 . It is also known by other names such as Zingerone, Vanillylacetone, and Gingerone . It is a nontoxic and inexpensive compound with varied pharmacological activities .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, one method involves the reaction of 1-(4-hydroxy-3-methoxyphenyl)-3-butanone with sodium borohydride in ethanol at 0°C .Molecular Structure Analysis
The molecular structure of 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 194.2271 . The IUPAC Standard InChIKey for this compound is OJYLAHXKWMRDGS-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Mast Cell Stabilization
Background: Mast cells play a dual role in physiological functions: host defense and inflammatory responses. Their degranulation releases various mediators, which can be protective or harmful depending on the context .
Application: HMPB derivatives have been investigated as mast cell stabilizers. These compounds exhibit potential in diseases like allergy, eczema, anaphylactic shock, and mastocytosis. Researchers synthesized constrained analogs of tryptophan with vanillin, leading to compounds that inhibit mast cell degranulation. Notably, bulky group compounds (e.g., tri-substituted isopropyl and octyl) and polar group derivatives (e.g., tosyl) demonstrated significant potency .
Visceral Function and Energy Metabolism
Background: HMPB has been studied for its effects on visceral functions and energy metabolism.
Application: In a 14-day oral administration study, HMPB influenced biochemical markers in plasma, impacting visceral functions and energy metabolism. Further investigations are warranted to explore its potential in this area .
ProTide Prodrugs
Background: ProTide prodrugs enhance the pharmacokinetic profiles of nucleoside analogues.
Application: HMPB-based ProTide analogs have shown activity consistent with other aryloxy triester phosphoramidate prodrugs. Their efficacy correlates with lipophilicity and degradation rates. These findings suggest potential applications in antiviral drug development .
Improved Pharmacokinetics
Background: HMPB analogs have been designed to improve pharmacokinetic properties compared to curcumin.
Application: 1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (a modified DAP) demonstrated better in vivo profiles than curcumin, including increased half-life, absorption, and reduced metabolism .
Organic Synthesis Intermediate
Background: HMPB serves as an essential organic synthesis intermediate.
Application: It is commonly used in the preparation of natural products and various organic reactions .
Further Research Opportunities
Background: Despite progress, the precise mechanisms of HMPB’s actions remain unknown.
Application: Continued research into HMPB derivatives and their effects on mast cells, energy metabolism, and pharmacokinetics holds promise. Investigating novel applications and understanding the underlying mechanisms will contribute to scientific advancements .
Mecanismo De Acción
Target of Action
It is known that this compound is an important organic synthesis intermediate, often used in the preparation of natural product synthesis or organic synthesis reactions .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ether and ethanol .
Action Environment
It is known that the compound should be stored in a dry, room temperature environment .
Propiedades
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-9(12)8-5-6-10(13)11(7-8)14-2/h5-7,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFSJFVUBBVFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554766 | |
| Record name | 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3-methoxyphenyl)butan-1-one | |
CAS RN |
64142-23-0 | |
| Record name | 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

